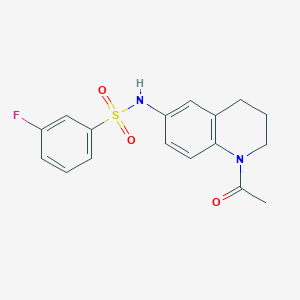

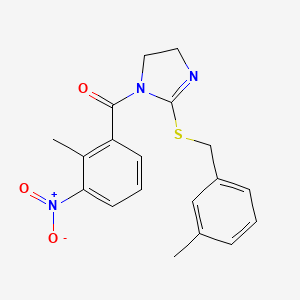

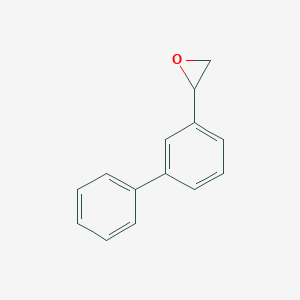

![molecular formula C23H20N4O3 B2394585 1-methyl-7-phenyl-3-(3-phenylpropyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione CAS No. 899752-00-2](/img/structure/B2394585.png)

1-methyl-7-phenyl-3-(3-phenylpropyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-methyl-7-phenyl-3-(3-phenylpropyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione, also known as MPPF, is a selective antagonist for the serotonin 5-HT1A receptor. It is a chemical compound that has been widely used in scientific research to study the role of the serotonin receptor in various physiological and pathological processes.

Scientific Research Applications

Bioactivity and Medicinal Chemistry

The compound’s structural features make it an interesting candidate for bioactivity studies. Triazole derivatives, such as this compound, exhibit diverse biological effects due to their ability to bind with target molecules. Researchers can explore its potential as a lead compound for drug development, especially in areas like antimicrobial agents, antitumor drugs, or anti-inflammatory medications .

Agrochemical Applications

Pyrazoles, including this compound, find applications in the agrochemical industry. They serve as building blocks for pesticides, herbicides, and fungicides. Researchers can investigate its efficacy as a pesticide or herbicide, potentially contributing to sustainable agriculture .

Catalysis and Organic Synthesis

Ionic organic solids, such as 1,3-bis(carboxymethyl)imidazolium chloride, have been used as catalysts for the synthesis of organic compounds. This compound has been prepared via Michael addition of N-heterocycles to chalcones. Researchers can explore its catalytic properties and further optimize the synthetic methodology .

Aza-Michael Reactions

The aza-Michael reaction is a powerful synthetic tool for accessing β-aminocarbonyl derivatives. This compound’s retro-Michael reaction during its synthesis highlights its relevance in this context. Investigating its reactivity in aza-Michael reactions could yield valuable precursors for bioactive compounds .

Privileged Structures and Binding Studies

Given its stability and hydrogen-bonding capabilities, this compound may form privileged structures. Researchers can explore its interactions with target proteins or receptors, potentially leading to novel drug candidates. Computational studies and binding assays would be informative .

Functional Materials

The unique oxazole-triazole hybrid structure suggests potential applications in functional materials. Researchers can investigate its optical, electronic, or magnetic properties. For instance, it might serve as a building block for luminescent materials or molecular switches .

Mechanism of Action

Target of Action

Similar compounds have been found to interact with various receptors, such as adenosine a1 and a2a receptors

Mode of Action

It’s likely that it interacts with its targets in a manner similar to other oxazole derivatives, which often bind to their targets and modulate their activity .

Biochemical Pathways

Oxazole derivatives are known to influence a wide array of biological pathways, depending on their specific structure and target .

Result of Action

Similar oxazole derivatives have been found to exhibit a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound These factors can include pH, temperature, presence of other molecules, and the specific biological environment within the body

properties

IUPAC Name |

4-methyl-7-phenyl-2-(3-phenylpropyl)purino[8,7-b][1,3]oxazole-1,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N4O3/c1-25-20-19(27-15-18(30-22(27)24-20)17-12-6-3-7-13-17)21(28)26(23(25)29)14-8-11-16-9-4-2-5-10-16/h2-7,9-10,12-13,15H,8,11,14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFOLUXMYGYAKPN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)CCCC3=CC=CC=C3)N4C=C(OC4=N2)C5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

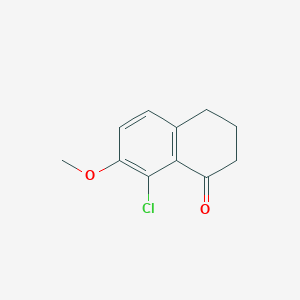

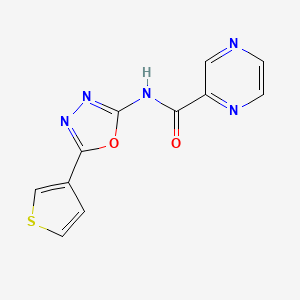

![4-[(2,6-Dimethylmorpholin-4-yl)methyl]-7,8-dimethylchromen-2-one](/img/structure/B2394506.png)

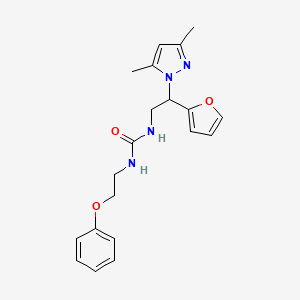

![2-Methyl-4-[(2-methylphenyl)methoxy]pyrimidine](/img/structure/B2394509.png)

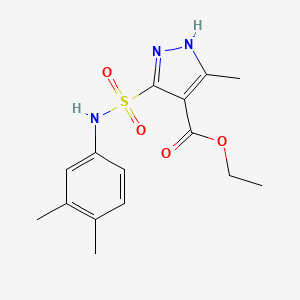

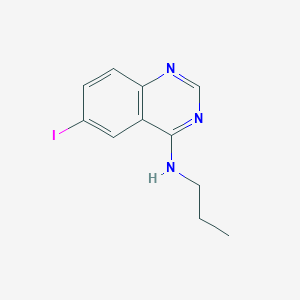

![3-[6-methyl-4-oxo-2-(trifluoromethyl)-3(4H)-quinazolinyl]-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B2394514.png)

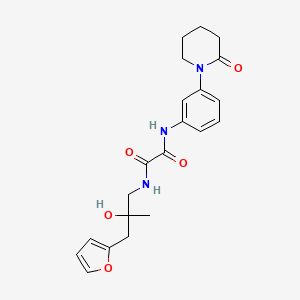

![2-(8-chloro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(2-methoxybenzyl)acetamide](/img/structure/B2394516.png)

![(5-Bromopyridin-3-yl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2394517.png)